molecular formula C15H21ClN2O B13223147 2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide

2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide

Cat. No.: B13223147
M. Wt: 280.79 g/mol
InChI Key: SUPBNMULIIPJGW-UHFFFAOYSA-N
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Description

2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide is a chemical compound with the molecular formula C15H21ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2-methylphenylmethyl group and a chloroacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide typically involves the reaction of 1-[(2-methylphenyl)methyl]piperidin-4-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, and reducing agents, such as sodium borohydride or lithium aluminum hydride, are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,6-diethylphenyl)acetamide: Similar structure but with different substituents on the phenyl ring.

    2-Chloro-N-(4-methylphenyl)acetamide: Similar structure but with a different position of the methyl group on the phenyl ring.

    N-(2-Chloroacetyl)-2,6-dimethylaniline: Similar structure but with different substituents on the aniline ring.

Uniqueness

2-Chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and a chloroacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

2-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]acetamide

InChI

InChI=1S/C15H21ClN2O/c1-12-4-2-3-5-13(12)11-18-8-6-14(7-9-18)17-15(19)10-16/h2-5,14H,6-11H2,1H3,(H,17,19)

InChI Key

SUPBNMULIIPJGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)NC(=O)CCl

Origin of Product

United States

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